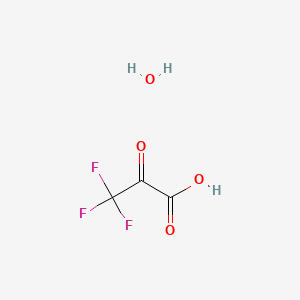

3,3,3-Trifluoro-2-oxopropanoic acid hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-oxopropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3O3.H2O/c4-3(5,6)1(7)2(8)9;/h(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIOGFLGQOLWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347240 | |

| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081801-99-1, 431-72-1 | |

| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-oxopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate

Disclaimer: While a comprehensive search has been conducted, detailed experimental protocols with specific reagent quantities and reaction conditions, along with complete, citable NMR and IR spectral data for 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, are not available in the provided search results. This guide summarizes the available information on the compound's properties, general synthesis routes, and applications, and provides the requested visualizations based on established chemical workflows. For reproducible experimental work, consulting specialized chemical literature is essential.

Abstract

This compound, also known as trifluoropyruvic acid monohydrate, is a fluorinated organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable building block for synthesizing complex pharmaceutical and agrochemical compounds.[1] This technical guide provides an overview of the compound's physicochemical properties, discusses general synthesis strategies, and outlines the analytical methods required for its characterization. Furthermore, it visualizes the workflows for its synthesis and characterization and illustrates its potential role in the drug discovery pipeline.

Introduction

This compound (C₃H₃F₃O₄) is a white crystalline solid that has garnered considerable attention for its versatile applications.[1] The presence of a trifluoromethyl group enhances its lipophilicity and acidity, properties that are highly valuable in drug design for improving biological membrane permeability and enzyme inhibition.[1] It serves as a potent building block and a strong acid catalyst in various organic reactions, including esterifications and acylations.[1] This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound.

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 3,3,3-trifluoro-2-oxopropanoic acid;hydrate | [1] |

| CAS Number | 431-72-1 | [1] |

| Molecular Formula | C₃H₃F₃O₄ | [1] |

| Molecular Weight | 160.05 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 122-125 °C | |

| Boiling Point | 114.6 °C at 760 mmHg | |

| Density | 1.902 g/cm³ | |

| pKa (Predicted) | 1.06 ± 0.54 | |

| Flash Point | 23.1 °C |

Synthesis Methodologies

The synthesis of this compound can be achieved through several general routes. While specific, detailed protocols were not found, the primary strategies reported in the literature include:

-

Hydrolysis of Esters: A common and effective method involves the hydrolysis of ethyl trifluoropyruvate. This reaction is typically carried out using an acid or base in an aqueous medium.

-

From Perfluoropropylene: A high-yield synthesis has been reported starting from perfluoropropylene, highlighting an industrial-scale approach.

-

Direct Fluorination: The direct fluorination of pyruvic acid using specialized fluorinating agents is another potential pathway.[1]

-

Hydration of Anhydride: The reaction of trifluoroacetic anhydride with water can also yield the target compound.[1]

The general workflow for a laboratory-scale synthesis, such as the hydrolysis of an ester precursor, is depicted below.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

A detailed, validated experimental protocol is crucial for successful synthesis. The following section outlines a generalized procedure for synthesis via ester hydrolysis and subsequent characterization.

4.1 General Protocol: Synthesis via Hydrolysis of Ethyl Trifluoropyruvate

-

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with ethyl trifluoropyruvate and a suitable solvent (e.g., ethanol/water mixture).

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the flask. Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (monitoring by TLC or GC is recommended).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture. If basic hydrolysis was performed, carefully acidify with a strong acid to a pH of 1-2.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system to obtain the final this compound.

4.2 Protocol: Characterization

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (hydrate and carboxylic acid), C=O (ketone and carboxylic acid), and C-F bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the final crystalline product.

Characterization Workflow

Confirming the structure and purity of the synthesized molecule is a critical step that follows a logical workflow, ensuring data integrity and validating the synthesis outcome.

References

physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate

An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate

Introduction

3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, is a significant organofluorine compound utilized as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of the highly electronegative trifluoromethyl group imparts unique chemical and biological properties, including enhanced lipophilicity and potent enzymatic inhibition capabilities, making it a compound of great interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of its stable hydrate form, 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid. The document details its chemical characteristics, presents experimental protocols for the determination of its acidity, and visualizes key chemical relationships and workflows relevant to researchers in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its core chemical and physical properties are summarized in the tables below. It is important to note that, in aqueous solution, α-keto acids like this one exist in equilibrium between the keto form and a hydrated geminal diol form. The properties listed often reflect this equilibrium.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3,3,3-trifluoro-2,2-dihydroxypropanoic acid[2] |

| Synonyms | Trifluoropyruvic acid monohydrate[3] |

| CAS Number | 431-72-1[3] |

| Molecular Formula | C₃H₃F₃O₄[3] |

| Molecular Weight | 160.05 g/mol [4] |

| Canonical SMILES | C(=O)(C(=O)O)C(F)(F)F.O[1] |

| InChI Key | DVIOGFLGQOLWTD-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | White crystalline solid[1] |

| Melting Point | 122-125 °C[1] |

| Boiling Point | 54.3 °C at 760 mmHg (value may refer to anhydrous form)[1] |

| Density | 1.578 g/cm³[1] |

| pKa (Predicted) | 1.06 ± 0.54[3] |

Chemical Equilibrium in Aqueous Solution

A critical physicochemical property of 3,3,3-Trifluoro-2-oxopropanoic acid is its reversible hydration in the presence of water. The electron-withdrawing trifluoromethyl group strongly destabilizes the adjacent carbonyl carbon, favoring nucleophilic attack by water to form a stable geminal diol, 3,3,3-trifluoro-2,2-dihydroxypropanoic acid. This equilibrium is fundamental to its reactivity and speciation in aqueous environments.[5][6]

Experimental Protocols

Accurate determination of the acid dissociation constant (pKa) is essential for applications in drug development and chemical synthesis. Due to the keto-hydrate equilibrium, two distinct pKa values exist: pKaoxo for the keto form and pKahyd for the hydrated form.[5] The overall measured pKa reflects the contributions of both species. The following are detailed methodologies for determining these constants.

Protocol 1: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for pKa determination, which involves monitoring pH changes upon the addition of a titrant.[7]

1. Materials and Equipment:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette for titrant delivery

-

Reaction vessel

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

0.1 M Hydrochloric Acid (HCl)

-

0.15 M Potassium Chloride (KCl) solution for maintaining ionic strength[8]

-

Nitrogen gas source

2. Procedure:

-

Solution Preparation: Prepare a ~1 mM solution of the acid in water. Dissolve the required amount in the KCl solution to maintain a constant ionic strength of 0.15 M.[5][8]

-

Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of strong acids.[8]

-

Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 using 0.1 M HCl.[8]

-

Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[8]

-

Endpoint: Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-12.5).[8]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the acid has been neutralized.[7] For robust results, perform at least three to five separate titrations and calculate the average pKa and standard deviation.[8]

Protocol 2: pKa and Hydration Constant Determination by NMR Spectroscopy

NMR spectroscopy is a powerful method for simultaneously determining the pKa values of both the oxo and hydrated forms, as well as the hydration equilibrium constant.[5][6]

1. Materials and Equipment:

-

NMR Spectrometer (e.g., 400 or 500 MHz) with ¹H, ¹³C, and ¹⁹F capabilities

-

5 mm NMR tubes

-

pH microelectrode compatible with NMR tubes

-

This compound

-

D₂O (for field locking)

-

Concentrated HCl and NaOH for pH adjustment

-

Sodium Chloride (NaCl)

2. Procedure:

-

Sample Preparation: Prepare a series of samples, each containing ~150 mM of the acid in a 9:1 H₂O:D₂O solvent mixture.[5]

-

pH Adjustment: Adjust the pH of each sample to a different value across a wide range (e.g., pH 0 to 8) using concentrated HCl or NaOH. For each sample, adjust the final ionic strength to 0.15 M with NaCl.[5]

-

pH Measurement: Measure the final pH of each sample directly in the NMR tube using a calibrated microelectrode.[5]

-

NMR Acquisition: Acquire ¹H, ¹⁹F, and quantitative ¹³C NMR spectra for each sample at a constant temperature (e.g., 25°C). For quantitative ¹³C spectra, use an inverse-gated decoupling pulse sequence with a long interscan delay (>5 times the longest T1 relaxation time) to ensure accurate integration.[5]

-

Data Analysis:

-

Hydration Ratio: In the ¹³C or ¹⁹F spectra, the keto and hydrate forms will give distinct signals. Determine the relative amounts of the hydrated and non-hydrated forms by integrating their respective peaks at each pH.[5]

-

pKa Determination: Plot the chemical shift of specific nuclei (e.g., the α-carbon in ¹³C NMR or the CF₃ group in ¹⁹F NMR) for both the keto and hydrate species as a function of pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to directly determine pKaoxo and pKahyd.[5][9]

-

Workflow Visualization

To further clarify the experimental process, the following diagram illustrates the logical workflow for determining the pKa of this compound using the potentiometric titration method described in Protocol 1.

Conclusion

This compound is a compound defined by its strong acidity and the predominant presence of the geminal diol form in aqueous solutions. Its physicochemical properties, particularly the keto-hydrate equilibrium and pKa, are critical parameters for its application in scientific research and development. The experimental protocols detailed herein provide robust and reliable methods for quantifying its acidic strength, offering researchers the necessary tools to accurately characterize this versatile fluorinated building block for advanced applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Trifluoropyruvic acid monohydrate | 431-72-1 [sigmaaldrich.com]

- 5. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

3,3,3-Trifluoro-2-oxopropanoic acid hydrate CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a fluorinated organic compound with applications in chemical synthesis and potential for biological activity. This document details its chemical and physical properties, safety information, a representative experimental protocol, and a logical workflow for its application in catalysis.

Chemical and Physical Properties

This compound, also known as trifluoropyruvic acid monohydrate, is a white crystalline solid.[1] Its trifluoromethyl group significantly influences its chemical properties, imparting strong acidity and lipophilicity.[1] The primary CAS number for this compound is 431-72-1, with an alternative CAS number of 1081801-99-1 also being referenced.

| Property | Value | Source(s) |

| CAS Number | 431-72-1 | [1] |

| Alternate CAS Number | 1081801-99-1 | |

| Molecular Formula | C₃H₃F₃O₄ | [1] |

| Molecular Weight | 160.05 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 122-125 °C | |

| Boiling Point | 114.6 °C at 760 mmHg | |

| Density | 1.902 g/cm³ | |

| pKa (Predicted) | 1.06 ± 0.54 | |

| Flash Point | 23.1 °C | |

| IUPAC Name | 3,3,3-trifluoro-2-oxopropanoic acid;hydrate | [1] |

Safety Data Sheet Summary

The following information is a summary of the safety data for 3,3,3-Trifluoro-2-oxopropanoic acid. It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard Identification:

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

Precautionary Statements:

-

Prevention: P260 - Do not breathe dust/fume/gas/mist/vapours/spray. P280 - Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: P301+P330+P331 - IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353 - IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310 - Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

-

Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.

Experimental Protocols

3,3,3-Trifluoro-2-oxopropanoic acid is a strong acid catalyst and can be utilized in various organic reactions, such as esterifications and condensations.[1] Below is a representative protocol for a Fischer esterification reaction where this acid could be employed as a catalyst.

Representative Protocol: Fischer Esterification of Acetic Acid with Ethanol

Objective: To synthesize ethyl acetate from acetic acid and ethanol using this compound as a catalyst.

Materials:

-

Acetic acid (glacial)

-

Ethanol (absolute)

-

This compound

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 10 mL of ethanol and 10 mL of acetic acid.

-

Carefully add a catalytic amount (e.g., 0.1-0.5 mol%) of this compound to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 20 mL of a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

-

Wash the organic layer with 20 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the ethyl acetate by distillation.

Logical Workflow and Visualization

Due to its acidic nature, this compound is a candidate for catalytic applications. The following diagram illustrates a general workflow for screening its catalytic activity in an esterification reaction.

Caption: A logical workflow for screening the catalytic activity of an acid catalyst.

Biological Activity

This compound has been investigated for its potential biological activities, including as an enzyme inhibitor. The presence of the trifluoromethyl group can enhance its ability to penetrate biological membranes, a desirable characteristic in drug design.[1] While specific targets are not yet fully elucidated, its structural similarity to metabolic intermediates like pyruvate suggests it could potentially interact with enzymes involved in central carbon metabolism. Further research is needed to fully understand its biological roles and therapeutic potential.

References

Unraveling the Enigmatic Mechanism of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid hydrate, is a fluorinated alpha-keto acid with emerging significance in medicinal chemistry and drug development. Its potent biological activity is attributed to its ability to act as an enzyme inhibitor, primarily targeting key players in central carbon metabolism. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound, drawing upon available data from studies on structurally related fluorinated molecules. We delve into its inhibitory effects on crucial dehydrogenases, outline detailed experimental protocols for investigating its biological impact, and present visual representations of the implicated signaling pathways and experimental workflows. This document aims to serve as a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of this compound.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and unique mechanisms of action. This compound (TFPAH) is a prime example of a fluorinated compound with significant potential as a modulator of biological processes. Its structure, featuring a highly electrophilic ketone adjacent to a trifluoromethyl group, makes it a potent inhibitor of various enzymes, particularly those involved in metabolic pathways. Understanding the precise molecular mechanisms through which TFPAH exerts its effects is crucial for its development as a therapeutic agent. This guide synthesizes the current understanding of its action, focusing on its role as an enzyme inhibitor and its impact on cellular metabolism.

Core Mechanism of Action: Enzyme Inhibition

The primary mechanism of action of this compound is believed to be the inhibition of key enzymes in central metabolic pathways. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within the active sites of enzymes.

Inhibition of Dehydrogenases

Several studies on analogous fluorinated α-keto acids suggest that dehydrogenases are a major class of enzymes targeted by these compounds.

-

Pyruvate Dehydrogenase (PDH) Complex: Research on the closely related compound, fluoropyruvate, has demonstrated the rapid and thiamin pyrophosphate (TPP)-dependent inactivation of the E. coli pyruvate dehydrogenase complex. The proposed mechanism involves the formation of an acetyl-TPP intermediate at the active site of the E1 component, which then leads to the acetylation of a critical sulfhydryl group, resulting in irreversible inhibition[1]. It is highly probable that TFPAH follows a similar mechanism, acting as a suicide substrate.

-

Malate Dehydrogenase (MDH): While direct inhibition data for TFPAH is limited, studies on other trifluoro-keto compounds, such as 2-thenoyltrifluoroacetone, have shown inhibition of mitochondrial malate dehydrogenase[2]. The structural similarity suggests that TFPAH could also act as an inhibitor of MDH, potentially through competitive binding at the active site.

-

Glutamate Dehydrogenase (GDH): The inhibition of GDH by various dicarboxylic acid metabolites has been well-documented[4][5]. These studies highlight the importance of the carbon skeleton length and the positioning of carboxylate groups for inhibitory potency. As a dicarboxylic acid analog, TFPAH is a potential candidate for GDH inhibition.

Quantitative Inhibition Data (Inferred from Analogs)

Direct quantitative inhibition data (Ki, IC50) for this compound against specific dehydrogenases is not extensively reported in the literature. However, data from studies on other fluorinated α-keto acid derivatives acting on different enzymes, such as chymotrypsin, provide valuable insights into the potential potency of this class of compounds. These studies demonstrate that the inhibitory potency generally increases with the number of fluorine atoms[6].

| Compound Class | Target Enzyme | Ki Range (µM) | Reference |

| Fluorinated α-keto acid derivatives | Chymotrypsin | 15 - 4700 | [6] |

Table 1: Inhibitory constants (Ki) of fluorinated α-keto acid derivatives against chymotrypsin. This data suggests that trifluorinated compounds can be potent inhibitors.

Signaling Pathways and Metabolic Impact

The inhibition of key dehydrogenases by this compound is predicted to have significant downstream effects on cellular metabolism and signaling.

Figure 1: Proposed sites of action of this compound on key metabolic enzymes.

By inhibiting enzymes such as PDH, LDH, and MDH, TFPAH can disrupt the flow of metabolites through glycolysis and the TCA cycle, leading to:

-

Impaired Mitochondrial Respiration: Inhibition of PDH and TCA cycle enzymes would reduce the supply of reducing equivalents (NADH and FADH2) to the electron transport chain, thereby decreasing oxygen consumption and ATP production.

-

Altered Cellular Redox State: The inhibition of dehydrogenases can lead to an accumulation of their substrates and a shift in the NAD+/NADH ratio, impacting numerous redox-sensitive cellular processes.

-

Metabolic Reprogramming: Cells may adapt to the enzymatic blockade by upregulating alternative metabolic pathways to generate ATP and essential biosynthetic precursors.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Enzyme Inhibition Kinetics Assay

This protocol is designed to determine the inhibitory constant (Ki) and the mode of inhibition of TFPAH against a target dehydrogenase.

Figure 2: Experimental workflow for determining enzyme inhibition kinetics.

Materials:

-

Purified target dehydrogenase (e.g., Lactate Dehydrogenase, Malate Dehydrogenase)

-

Substrate (e.g., Pyruvate, Malate)

-

Cofactor (e.g., NADH or NAD+)

-

This compound (TFPAH)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

UV-Vis Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in a suitable buffer.

-

Prepare a range of substrate concentrations bracketing the known Km value.

-

Prepare a stock solution of the cofactor.

-

Prepare a stock solution of TFPAH in the assay buffer and create a series of dilutions.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, set up reaction mixtures containing the assay buffer, a fixed concentration of the cofactor, and varying concentrations of the substrate.

-

Add different fixed concentrations of TFPAH to separate sets of wells/cuvettes. Include a control set with no inhibitor.

-

-

Reaction Initiation and Monitoring:

-

Pre-incubate the plate/cuvettes at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed amount of the enzyme to each well/cuvette.

-

Immediately monitor the change in absorbance at 340 nm (for NADH consumption/production) over a set period to determine the initial reaction velocity (V0).

-

-

Data Analysis:

-

Calculate the V0 for each reaction condition.

-

Plot V0 versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

-

Create Lineweaver-Burk plots (1/V0 vs. 1/[Substrate]) to visualize the type of inhibition.

-

Determine the apparent Km and Vmax values in the presence of the inhibitor.

-

-

Ki Determination:

-

Based on the changes in Km and Vmax, determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

-

Use the appropriate equations to calculate the inhibition constant (Ki). For competitive inhibition, Ki can be determined from the relationship: Km,app = Km(1 + [I]/Ki).

-

Cellular Metabolic Flux Analysis using 13C-Labeled Substrates

This protocol outlines a method to trace the metabolic fate of carbon and assess the impact of TFPAH on central carbon metabolism in cultured cells.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Inhibition of mitochondrial malate dehydrogenase by 2-thenoyltrifluoroacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of lactic acid dehydrogenase by fluoropyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a fluorinated alpha-keto acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its unique electronic properties, stemming from the trifluoromethyl group, make it a valuable building block in organic synthesis and a potential candidate for drug design. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its effective application. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, including detailed experimental protocols and expected data.

Data Presentation

Due to the limited availability of specific experimental spectra for this compound in public databases, the following tables summarize the expected spectroscopic data based on the known chemical shifts and absorption frequencies of its functional groups and analogous fluorinated compounds.

Table 1: Expected ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -OH (acid) | 10.0 - 13.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |

| -OH (hydrate) | 2.0 - 5.0 | Broad singlet | Chemical shift is concentration and solvent dependent; may exchange with the acidic proton. |

| ¹³C NMR | |||

| C=O (keto) | 185 - 195 | Quartet | Coupled to the three fluorine atoms (²Jcf). |

| C=O (acid) | 160 - 170 | Quartet | Coupled to the three fluorine atoms (³Jcf). |

| -C(OH)₂- | 90 - 100 | Quartet | The hydrate form will show a signal for the gem-diol carbon, coupled to the fluorine atoms. |

| -CF₃ | 115 - 125 | Quartet | Coupled to the adjacent carbonyl carbons (²Jcf and ³Jcf). |

| ¹⁹F NMR | |||

| -CF₃ | -70 to -80 | Singlet | Relative to CFCl₃. The exact shift is solvent dependent. |

Table 2: Expected Infrared (IR) Absorption Frequencies

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Vibration Mode |

| O-H Stretch (acid) | 2500 - 3300 | Broad, Strong | Hydrogen-bonded carboxylic acid |

| O-H Stretch (hydrate) | 3200 - 3500 | Broad, Medium | Hydrogen-bonded water/gem-diol |

| C=O Stretch (keto) | 1720 - 1740 | Strong | α-keto group |

| C=O Stretch (acid) | 1700 - 1720 | Strong | Carboxylic acid |

| C-F Stretch | 1100 - 1300 | Strong | Trifluoromethyl group |

| C-O Stretch | 1210 - 1320 | Strong | Carboxylic acid and gem-diol |

| O-H Bend | 1300 - 1440 | Medium | Carboxylic acid and gem-diol |

Table 3: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Ion | Notes |

| 160 | [M]⁺ | Molecular ion peak (for the hydrate). May be weak or absent. |

| 142 | [M-H₂O]⁺ | Loss of water from the hydrate. |

| 113 | [M-H₂O-CHO]⁺ | Subsequent loss of a formyl radical. |

| 97 | [CF₃CO]⁺ | Acylium ion, a common fragment for trifluoromethyl ketones. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

| 45 | [COOH]⁺ | Carboxyl radical cation. |

| 44 | [CO₂]⁺ | Result of decarboxylation, a common process for α-keto acids.[1] |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Acetone-d₆). Chloroform-d (CDCl₃) may be less suitable due to potential hydrogen bonding interactions and lower solubility.

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation.

¹⁹F NMR Spectroscopy:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F detection (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: Standard single-pulse sequence, often without proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: A range appropriate for fluorinated organic compounds (e.g., -50 to -100 ppm).

-

Reference: An external standard of CFCl₃ or a secondary standard.

-

Number of Scans: 16-64.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound directly onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the IR sample holder and acquire the spectrum.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote ionization, depending on the desired ion polarity. For this acidic compound, negative ion mode is likely to be more informative.

Data Acquisition (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode ([M-H]⁻).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: Keep as low as possible to minimize in-source decarboxylation.[1]

Data Acquisition (Electron Ionization - EI, if sample is volatile):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or magnetic sector.

-

Scan Range: m/z 30-300.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and data interpretation for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, a fluorinated alpha-keto acid, is a compound of increasing interest in pharmaceutical and agrochemical research. Its efficacy and safety in various applications are intrinsically linked to its behavior in aqueous environments. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in aqueous solutions. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes information on closely related alpha-keto acids to infer potential properties and outlines detailed experimental protocols for its characterization.

Introduction

3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, exists predominantly as a stable hydrate in its solid form. The presence of the trifluoromethyl group significantly influences its physicochemical properties, including acidity, reactivity, and biological activity, compared to its non-fluorinated analog, pyruvic acid. Understanding its solubility and stability in aqueous solutions is paramount for developing robust formulations, predicting its environmental fate, and ensuring its efficacy and safety in biological systems.

This guide aims to:

-

Summarize the known physicochemical properties of this compound.

-

Provide an overview of the expected solubility and stability characteristics in aqueous solutions based on the behavior of similar alpha-keto acids.

-

Detail experimental protocols for the precise determination of its solubility and stability.

-

Present visual workflows and logical relationships to aid in experimental design and data interpretation.

Physicochemical Properties

A summary of the available physicochemical properties of 3,3,3-Trifluoro-2-oxopropanoic acid and its hydrate is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Trifluoropyruvic acid monohydrate | |

| CAS Number | 431-72-1 | |

| Molecular Formula | C₃H₃F₃O₄ | |

| Molecular Weight | 160.05 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 122-125 °C | |

| pKa (Predicted) | 1.06 ± 0.54 |

Table 1: Physicochemical Properties of this compound

Aqueous Solubility

Currently, there is a lack of specific published quantitative data on the aqueous solubility of this compound. However, based on the properties of other alpha-keto acids, such as α-ketoglutaric acid which is soluble in water, it is anticipated that this compound will also exhibit significant aqueous solubility due to the presence of the polar carboxylic acid and ketone groups, as well as the hydrate form which facilitates hydrogen bonding with water molecules.

The solubility of alpha-keto acids is known to be pH-dependent. At pH values above their pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt. Given the predicted low pKa of 3,3,3-Trifluoro-2-oxopropanoic acid, it is expected to be highly soluble in neutral and alkaline aqueous solutions.

Experimental Protocol for Solubility Determination

A reliable method for determining the aqueous solubility of this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Deionized water

-

Buffer solutions (pH 2, 4, 7, 9, 12)

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Analytical balance

-

Thermostatically controlled shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of deionized water and each buffer solution in separate flasks.

-

Place the flasks in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C and 37 °C).

-

Shake the flasks for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After shaking, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to remove any remaining solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small percentage of formic acid to ensure protonation of the analyte) is a good starting point. Detection can be performed using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.

-

Inject the standard solutions to create a calibration curve.

-

Inject the filtered samples from the solubility experiment.

-

Determine the concentration of the dissolved compound in the samples by comparing their peak areas to the calibration curve.

-

The following diagram illustrates the experimental workflow for solubility determination.

A Technical Guide to the Applications of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-oxopropanoic acid, commonly known as trifluoropyruvic acid, is an organic compound whose hydrate form is a stable, white crystalline solid.[1] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the adjacent ketone and carboxylic acid functionalities, making it a versatile and valuable building block in various fields of chemical science.[1] The incorporation of a trifluoromethyl group into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] This often leads to enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, which are highly desirable characteristics in the design of pharmaceuticals and agrochemicals.[1][2] Consequently, 3,3,3-trifluoro-2-oxopropanoic acid hydrate serves as a key reagent in organic synthesis, medicinal chemistry, and materials science.[1][3] This guide provides an in-depth review of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Applications in Organic Synthesis

This compound and its esters are powerful electrophiles used for the introduction of the trifluoromethyl group into complex molecules.[3] They readily participate in a variety of carbon-carbon bond-forming reactions, enabling the synthesis of trifluoromethylated alcohols, amino acids, and heterocyclic compounds.[3][4]

Synthesis of Trifluoromethyl-Containing Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Ethyl trifluoropyruvate, a derivative of trifluoropyruvic acid, is a common starting material for creating chiral molecules containing a trifluoromethyl group. A key strategy involves diastereoselective reactions, such as allylation, to introduce stereocenters with high precision.[4]

Table 1: Diastereoselective Synthesis of α-Trifluoromethylated Compounds

| Reactant | Chiral Auxiliary | Reaction Type | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Ethyl Trifluoropyruvate | (R)-Phenylglycinol-based oxazolidine | Allylation | α-Tfm-allylglycine derivative | >98:2 | 75 |

| Ethyl Trifluoropyruvate | Chiral imine | Allylation | α-Tfm-proline precursor | 95:5 | 80 |

| β-keto-benzyl-O-oxime | Ruppert-Prakash Reagent (TMSCF₃) | Trifluoromethylation | β-hydroxy-benzyl-O-oxime | >99:1 (single diastereomer) | 81-95 |

Data synthesized from literature describing stereoselective reactions.[4][5][6]

Experimental Protocol: Diastereoselective Allylation of an Ethyl Trifluoropyruvate-Derived Imine

This protocol outlines a general procedure for the diastereoselective allylation of an imine derived from ethyl trifluoropyruvate and a chiral amine, a key step in the synthesis of α-trifluoromethylated amino acids.[4]

Materials:

-

Imine of ethyl trifluoropyruvate

-

Allyl bromide

-

Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon atmosphere

Procedure:

-

A solution of the imine (1.0 eq) in anhydrous THF is prepared in a flame-dried, two-necked flask under an argon atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Activated zinc dust (2.0 eq) is added to the stirred solution, followed by the dropwise addition of allyl bromide (1.5 eq).

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature, stirring for an additional 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired α-trifluoromethylated amine.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chiral, trifluoromethyl-containing amino alcohol, a valuable building block for pharmaceuticals.

Caption: Generalized workflow for chiral CF₃-amino alcohol synthesis.

Applications in Biochemistry and Drug Development

The unique electronic properties of 3,3,3-trifluoro-2-oxopropanoic acid and its derivatives make them potent inhibitors of various enzymes. The hydrated ketone (gem-diol) structure can mimic the transition state of substrate binding, leading to strong and often reversible inhibition.[1]

Enzyme Inhibition

Derivatives of trifluoropyruvic acid have been investigated as inhibitors for a range of enzymes, including kinases, which are critical targets in oncology and other therapeutic areas. The trifluoromethyl group enhances lipophilicity, which can improve cell membrane penetration and overall drug efficacy.[1][7]

Table 2: Enzyme Inhibition by Trifluoromethyl-Containing Compounds

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Therapeutic Area |

| (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides | Pyruvate Dehydrogenase Kinase (PDK) | Not Reported | 0.1 - 10 µM | Metabolic Disorders, Oncology |

| Trifluoropyruvate Derivatives | Kynurenine Aminotransferase | 5 - 50 µM | Not Reported | Neurological Disorders |

| Trifluoromethyl Ketones | Serine Proteases | 10 nM - 1 µM | Not Reported | Inflammation, Coagulation |

Data synthesized from literature on enzyme inhibition studies.[7]

Experimental Protocol: Enzyme Inhibition Assay (General)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a trifluoropyruvate-derived inhibitor against a target enzyme using a spectrophotometric assay.

Materials:

-

Target enzyme solution

-

Substrate solution

-

Test inhibitor (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

A series of dilutions of the test inhibitor are prepared in the assay buffer. A DMSO control (0 µM inhibitor) is also prepared.

-

In each well of the 96-well plate, add 50 µL of assay buffer, 10 µL of the inhibitor dilution (or DMSO control), and 20 µL of the enzyme solution.

-

The plate is incubated at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

To initiate the enzymatic reaction, 20 µL of the substrate solution is added to each well.

-

The absorbance is measured immediately and then at regular intervals (e.g., every minute for 10 minutes) using a microplate reader at a wavelength appropriate for the product being formed.

-

The rate of reaction (V) is calculated for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

The IC₅₀ value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Enzyme Inhibition Mechanism

The diagram below illustrates the logical relationship in the mechanism of enzyme inhibition by a hydrated trifluoromethyl ketone, which acts as a transition-state analog.

Caption: Inhibition by mimicking the enzyme's transition state.

Conclusion

This compound is a uniquely reactive and versatile chemical entity. Its utility as a building block for introducing the trifluoromethyl group has cemented its role in modern organic synthesis, particularly for creating complex chiral molecules.[3][4] Furthermore, its derivatives are of significant interest in medicinal chemistry and drug development, where they serve as potent enzyme inhibitors with potential therapeutic applications.[1][7] The continued exploration of this compound's reactivity will undoubtedly lead to new innovations in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][8]

References

- 1. Buy this compound | 431-72-1 [smolecule.com]

- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

Reactivity Profile of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid hydrate, with amino acids. This analysis is critical for understanding its potential applications in drug development, protein modification, and as a building block in synthetic chemistry.

Core Reactivity: Schiff Base Formation

The primary reaction between this compound and the primary amino group of an amino acid is the formation of a Schiff base, or imine. This condensation reaction involves the nucleophilic attack of the amino group on the electrophilic keto-carbon of the trifluoropyruvic acid, followed by the elimination of a water molecule. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the ketone, facilitating this reaction.

The reaction is reversible and the stability of the resulting Schiff base adduct can be influenced by factors such as pH, temperature, and the nature of the amino acid side chain.

Caption: General reaction scheme for Schiff base formation.

Reactivity with Specific Amino Acid Side Chains

The diverse nature of amino acid side chains dictates the subsequent reactivity and stability of the initial Schiff base adduct.

Nucleophilic Amino Acids (Lysine, Cysteine)

Amino acids with nucleophilic side chains, such as lysine (with a primary ε-amino group) and cysteine (with a thiol group), are of particular interest.

-

Lysine: The ε-amino group of lysine can also react with this compound to form a second Schiff base, potentially leading to cross-linking if the amino acid is part of a peptide or protein. The relative reactivity of the α- and ε-amino groups is pH-dependent.

-

Cysteine: The thiol group of cysteine is a potent nucleophile and can potentially add to the imine bond of the Schiff base, forming a more stable thiazolidine derivative. This secondary reaction can effectively trap the initial adduct.

Other Amino Acids (Arginine, Histidine, Glutamic Acid)

While the primary reaction for most amino acids is at the α-amino group, the side chains of other amino acids can influence the reaction environment and potentially participate in secondary reactions.

-

Arginine: The guanidinium group of arginine is a strong base and can influence the local pH, potentially catalyzing the Schiff base formation.

-

Histidine: The imidazole ring of histidine is a versatile nucleophile and can also play a catalytic role in the reaction.

-

Glutamic Acid: The carboxylic acid side chain of glutamic acid can participate in acid-base catalysis, influencing the reaction rate.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for studying the reactivity of this compound with amino acids.

General Protocol for Schiff Base Formation and Monitoring

Objective: To form and monitor the Schiff base adduct between this compound and an amino acid.

Materials:

-

This compound

-

Amino acid of interest (e.g., L-Lysine)

-

Phosphate buffered saline (PBS), pH 7.4

-

Deuterated water (D₂O) for NMR studies

-

Acetonitrile

-

Trifluoroacetic acid (TFA) for LC-MS

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and the amino acid in PBS buffer (or D₂O for NMR).

-

Reaction Initiation: Mix equimolar amounts of the reactants in an appropriate reaction vessel (e.g., NMR tube, microcentrifuge tube).

-

Monitoring:

-

¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra at different time points to monitor the disappearance of the signal corresponding to the hydrated ketone and the appearance of new signals corresponding to the Schiff base and potentially other adducts.

-

LC-MS (ESI-MS): Analyze the reaction mixture by injecting aliquots into an LC-MS system at various time intervals. Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Monitor for the masses corresponding to the reactants and the expected adducts.

-

Caption: A typical experimental workflow for studying the reaction.

Quantitative Data Summary

While comprehensive kinetic data for the reaction of this compound with a wide range of amino acids is not extensively available in the public domain, the following table summarizes expected trends and key parameters to measure.

| Amino Acid | Expected Primary Reaction Site | Potential Secondary Reaction | Key Analytical Techniques | Expected Observations |

| Glycine | α-Amino group | - | ¹⁹F NMR, LC-MS | Formation of a stable Schiff base. |

| Lysine | α- and ε-Amino groups | Potential for cross-linking | ¹⁹F NMR, LC-MS | Formation of mono- and di-adducts. |

| Cysteine | α-Amino group | Thiol addition to imine | ¹⁹F NMR, LC-MS | Initial Schiff base formation followed by conversion to a more stable adduct. |

| Arginine | α-Amino group | - | ¹⁹F NMR, LC-MS | Schiff base formation, potential for catalytic effect of the guanidinium group. |

| Histidine | α-Amino group | - | ¹⁹F NMR, LC-MS | Schiff base formation, potential for catalytic effect of the imidazole ring. |

| Glutamic Acid | α-Amino group | - | ¹⁹F NMR, LC-MS | Schiff base formation, potential for acid-base catalysis by the side chain. |

Signaling Pathways and Logical Relationships

The reaction of this compound with amino acids within a biological system can have several implications, particularly if it leads to the modification of proteins.

Caption: Logical flow from reaction to potential biological outcomes.

Conclusion

The reactivity of this compound with amino acids is primarily governed by the formation of Schiff bases with primary amino groups. The presence of the trifluoromethyl group activates the ketone for this reaction. The diverse side chains of amino acids can influence the stability of the initial adduct and lead to secondary reactions. Understanding this reactivity profile is essential for researchers and professionals in drug development and chemical biology for the rational design of new molecules and for predicting potential interactions with biological systems. Further quantitative studies are needed to fully elucidate the kinetics and thermodynamics of these reactions with a broader range of amino acids under various conditions.

An In-depth Technical Guide to the Thermodynamic Data for 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-oxopropanoic acid, also known as trifluoropyruvic acid, is a key organic compound with applications in medicinal chemistry and as a building block in organic synthesis. Like many α-keto acids, it exists in equilibrium with its hydrate form in aqueous solutions. The position of this equilibrium is dictated by the thermodynamic parameters of the hydration reaction: the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. A thorough understanding of these values is critical for predicting the compound's behavior in aqueous environments, which is fundamental for applications in drug development and biochemical studies.

This guide provides detailed experimental workflows for the determination of these thermodynamic parameters.

Data Presentation

Following the successful execution of the experimental protocols outlined in this guide, the quantitative thermodynamic data for the hydrate formation of 3,3,3-Trifluoro-2-oxopropanoic acid should be summarized as follows for clarity and comparative analysis.

Table 1: Hydration Equilibrium Constant and Gibbs Free Energy

| Parameter | Value | Temperature (K) | Conditions |

| Hydration Equilibrium Constant (Khyd) | [Experimental Value] | 298.15 | [e.g., pH 7.4, 150 mM buffer] |

| Gibbs Free Energy (ΔG°) | [Calculated Value] | 298.15 | [e.g., pH 7.4, 150 mM buffer] |

Table 2: Enthalpy and Entropy of Hydration

| Parameter | Value (Method 1: van't Hoff) | Value (Method 2: ITC) | Conditions |

| Enthalpy of Hydration (ΔH°) | [Experimental Value] | [Experimental Value] | [e.g., pH 7.4, 150 mM buffer] |

| Entropy of Hydration (ΔS°) | [Calculated Value] | [Calculated Value] | [e.g., pH 7.4, 150 mM buffer] |

Experimental Protocols

Determination of the Hydration Equilibrium Constant (Khyd) via Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted from the methods described for other α-keto acids and allows for the determination of the hydration equilibrium constant by quantifying the relative concentrations of the keto and hydrate forms.[1][2]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 3,3,3-Trifluoro-2-oxopropanoic acid in a suitable aqueous buffer (e.g., phosphate or citrate buffer) at a known concentration (e.g., 10-50 mM). The buffer should contain a known percentage of D₂O (e.g., 10%) for the NMR lock.

-

Adjust the pH of the solution to the desired value.

-

Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra of the sample at a constant temperature (e.g., 298.15 K). ¹⁹F NMR is ideal for this compound due to the trifluoromethyl group, which will have distinct chemical shifts for the keto and hydrate forms, providing a clear and quantifiable signal for each species.

-

Ensure the spectra are acquired under quantitative conditions. This typically involves a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) and broadband proton decoupling.

-

-

Data Analysis:

-

Identify the signals corresponding to the trifluoromethyl group of the keto form and the hydrate form of 3,3,3-Trifluoro-2-oxopropanoic acid.

-

Integrate the areas of these two signals.

-

The hydration equilibrium constant (Khyd) is calculated as the ratio of the integral of the hydrate form to the integral of the keto form: Khyd = [Hydrate] / [Keto] = Integral(Hydrate) / Integral(Keto)

-

-

Calculation of Gibbs Free Energy (ΔG°):

-

The standard Gibbs free energy change for the hydration reaction can be calculated from the equilibrium constant using the following equation: ΔG° = -RT ln(Khyd) where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.

-

Determination of Enthalpy (ΔH°) and Entropy (ΔS°) of Hydration via van't Hoff Analysis

This protocol extends the NMR-based determination of Khyd to various temperatures to allow for the calculation of ΔH° and ΔS°.

Methodology:

-

Temperature-Varied NMR Experiments:

-

Following the protocol in section 3.1, acquire quantitative ¹⁹F NMR spectra at a series of different temperatures (e.g., 288.15 K, 293.15 K, 298.15 K, 303.15 K, 308.15 K).

-

Ensure the sample has reached thermal equilibrium at each temperature before acquiring the spectrum.

-

-

Data Analysis:

-

For each temperature, calculate the hydration equilibrium constant (Khyd) as described in section 3.1.3.

-

-

van't Hoff Plot:

-

Plot ln(Khyd) versus 1/T (where T is the absolute temperature in Kelvin).

-

According to the van't Hoff equation, this plot should be linear: ln(Khyd) = (-ΔH°/R)(1/T) + (ΔS°/R)

-

-

Calculation of ΔH° and ΔS°:

-

Perform a linear regression on the van't Hoff plot.

-

The standard enthalpy change (ΔH°) can be calculated from the slope of the line: Slope = -ΔH°/R => ΔH° = -Slope * R

-

The standard entropy change (ΔS°) can be calculated from the y-intercept of the line: Intercept = ΔS°/R => ΔS° = Intercept * R

-

Direct Determination of Enthalpy (ΔH°) of Hydration via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) can be used to directly measure the heat change associated with the hydration reaction, providing a direct measurement of the enthalpy of hydration.

Methodology:

-

Sample Preparation:

-

Prepare a solution of anhydrous 3,3,3-Trifluoro-2-oxopropanoic acid in a suitable anhydrous organic solvent (e.g., acetonitrile or dioxane) at a known concentration. This will be the titrant.

-

Prepare the sample cell with the corresponding aqueous buffer that will be used for the hydration reaction.

-

Both the titrant and the sample in the cell must be thoroughly degassed before the experiment to avoid the formation of air bubbles.

-

-

ITC Experiment:

-

Set the temperature of the calorimeter to the desired experimental temperature (e.g., 298.15 K).

-

Perform a series of injections of the anhydrous 3,3,3-Trifluoro-2-oxopropanoic acid solution into the aqueous buffer in the sample cell.

-

The instrument will measure the heat released or absorbed during each injection as the acid hydrates.

-

-

Data Analysis:

-

The raw ITC data will be a series of heat pulses corresponding to each injection.

-

Integrate the heat change for each injection.

-

The enthalpy of hydration (ΔH°) is determined by fitting the integrated heat data to a suitable binding model (in this case, a single-site binding model representing the hydration). The model will yield the stoichiometry (which should be 1:1), the binding constant (related to Khyd), and the enthalpy change (ΔH°).

-

-

Calculation of Entropy (ΔS°):

-

Once ΔH° is determined directly from ITC and ΔG° is determined from NMR (as in section 3.1), the entropy change (ΔS°) can be calculated using the Gibbs free energy equation: ΔG° = ΔH° - TΔS° => ΔS° = (ΔH° - ΔG°)/T

-

Conclusion

While direct thermodynamic data for the hydrate formation of 3,3,3-Trifluoro-2-oxopropanoic acid is not currently published, this guide provides robust and well-established experimental protocols for its determination. By employing quantitative NMR spectroscopy for the measurement of the hydration equilibrium constant and extending this to a temperature-varied study for a van't Hoff analysis, or by using Isothermal Titration Calorimetry for the direct measurement of enthalpy, researchers can obtain a complete thermodynamic profile of this important chemical equilibrium. The data generated will be invaluable for a deeper understanding of the behavior of this compound in aqueous systems, with significant implications for its application in drug development and chemical synthesis.

References

- 1. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 3,3,3-Trifluoro-2-oxopropanoic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-oxopropanoic acid hydrate, also known as trifluoropyruvic acid monohydrate, is a fluorinated analog of pyruvate, a key intermediate in central metabolism. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of a molecule, making it a person of interest for researchers developing enzyme inhibitors. This technical guide summarizes the known and potential biological targets of this compound, providing available quantitative data, detailed experimental protocols for target validation, and visual representations of relevant biological pathways and experimental workflows.

Confirmed and Potential Biological Targets

While direct inhibitory data for this compound is limited in publicly available literature, strong evidence points to the pyruvate dehydrogenase complex (PDC) as a primary target. Specifically, the E1 component (pyruvate dehydrogenase) has been shown to process the closely related analog, 3-fluoropyruvate. This interaction suggests that this compound is also likely to be a substrate or inhibitor for this critical enzyme complex.

Furthermore, based on its structural similarity to pyruvate, other key enzymes involved in pyruvate and keto-acid metabolism are considered strong potential targets. These include:

-

Pyruvate Dehydrogenase Kinase (PDK): An enzyme that regulates PDC activity.

-

Lactate Dehydrogenase (LDH): An enzyme that interconverts pyruvate and lactate.

-

Alanine Aminotransferase (ALT): An enzyme that interconverts pyruvate and alanine.

-

Other 2-Oxo Acid Dehydrogenase Family Enzymes: A family of enzymes with structural and functional similarities to PDC.

Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., Ki, IC50) in the public domain for the direct inhibition of enzymes by this compound. However, a study on the closely related compound, 3-fluoropyruvate, and its interaction with the pyruvate dehydrogenase complex provides insight into the potential mechanism. It was found that the acetyl group derived from 3-fluoropyruvate is partitioned between transfer to Coenzyme A (forming acetyl-CoA) and hydrolysis. When the concentration of the acceptor, dihydrolipoamide, was extrapolated to infinity, it was determined that 95 ± 2% of the acetyl group was transferred to dihydrolipoamide, with the remaining 5% being hydrolyzed.[1] This indicates that the acetylated intermediate formed from the fluorinated pyruvate analog is a competent substrate for the subsequent transacetylation reaction within the PDC.

| Compound | Enzyme/Complex | Parameter | Value | Reference |

| 3-Fluoropyruvate | Pyruvate Dehydrogenase Complex | Acetyl Group Partitioning (to Dihydrolipoamide at infinite concentration) | 95 ± 2% | [1] |

Experimental Protocols

To facilitate the investigation of the potential biological targets of this compound, detailed protocols for relevant enzyme assays are provided below.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This assay measures the overall activity of the PDC by monitoring the reduction of NAD+ to NADH.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Magnesium chloride (MgCl2, 2 mM)

-

Thiamine pyrophosphate (TPP, 0.2 mM)

-

Cysteine-HCl (2.6 mM)

-

Coenzyme A (CoA, 0.13 mM)

-

NAD+ (2.5 mM)

-

Pyruvate (5 mM)

-

This compound (test compound)

-

Purified Pyruvate Dehydrogenase Complex

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, TPP, cysteine-HCl, CoA, and NAD+.

-

Add the purified PDC enzyme to the reaction mixture and incubate for a few minutes at 30°C to allow for temperature equilibration.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for a defined period before initiating the reaction.

-

Initiate the reaction by adding pyruvate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

-

Determine the effect of the test compound on the enzyme activity and calculate IC50 or Ki values.

Pyruvate Dehydrogenase Kinase (PDK) Assay

This assay measures the activity of PDK by quantifying the phosphorylation of the E1 component of the PDC.

Materials:

-

HEPES buffer (50 mM, pH 7.5)

-

Potassium chloride (KCl, 20 mM)

-

Magnesium chloride (MgCl2, 10 mM)

-

Dithiothreitol (DTT, 2 mM)

-

ATP (radiolabeled [γ-32P]ATP or unlabeled ATP for non-radioactive detection)

-

Purified Pyruvate Dehydrogenase Complex (as substrate)

-

Purified Pyruvate Dehydrogenase Kinase

-

This compound (test compound)

-

SDS-PAGE equipment

-

Phosphorimager or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl2, and DTT.

-

Add the purified PDC and PDK to the reaction mixture.

-

To test for inhibition, pre-incubate the PDK with varying concentrations of this compound.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP).

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated E1 subunit of PDC using a phosphorimager.

-

Quantify the band intensity to determine the level of phosphorylation and the inhibitory effect of the compound.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures LDH activity by monitoring the oxidation of NADH to NAD+ in the presence of pyruvate.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

NADH (0.2 mM)

-

Pyruvate (10 mM)

-

This compound (test compound)

-

Purified Lactate Dehydrogenase

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and NADH.

-

Add the purified LDH enzyme to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding pyruvate.

-